

Thermodynamic Properties of o-Tolunitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***o-Tolunitrile***

Cat. No.: **B042240**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of ***o-Tolunitrile*** (2-methylbenzonitrile). The information is compiled from experimental data and theoretical studies, offering a valuable resource for professionals in research, development, and drug discovery.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of ***o-Tolunitrile***. It is important to note that while experimentally determined values are provided for several properties, specific experimental data for heat capacity, standard molar entropy, and standard Gibbs free energy of formation were not readily available in the public domain at the time of this compilation.

Property	Value	Units	State	Source
Molecular Formula	C ₈ H ₇ N	-	-	--INVALID-LINK--
Molecular Weight	117.15	g/mol	-	--INVALID-LINK--
Boiling Point	205.2	°C	Liquid	--INVALID-LINK-- -, --INVALID-LINK--
Melting Point	-13	°C	Solid	--INVALID-LINK-- -, --INVALID-LINK--
Density	0.989	g/mL	Liquid (at 25 °C)	--INVALID-LINK-- -, --INVALID-LINK--

Thermodynamic Property	Value	Units	State	Source and Notes
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	134.5 ± 2.5	kJ/mol	Gas (at 298.15 K)	[1] Experimental value determined by combustion calorimetry.
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	53.1 ± 0.4	kJ/mol	Liquid to Gas (at 298.15 K)	[1] Experimental value determined by the transpiration method.
Heat Capacity, gas (C_p, gas)	Data not available	J/mol·K	Gas	[2] Listed as an available property, but no value is provided.
Standard Molar Entropy (S°)	Data not available	J/mol·K	Gas (at 298.15 K)	Calculated from theoretical frequencies in the benchmark study, but an explicit experimental value is not provided.
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Data not available	kJ/mol	Gas (at 298.15 K)	[2] Listed as an available property, but no value is provided. Can be calculated from $\Delta_f H^\circ$ and S° .

Experimental Protocols

The determination of the thermodynamic properties of **o-Tolunitrile** involves precise and specialized experimental techniques. The following sections detail the methodologies employed for the key experiments cited.

Combustion Calorimetry for Standard Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation of **o-Tolunitrile** in the gaseous state was determined using isoperibol bomb calorimetry.[\[1\]](#)

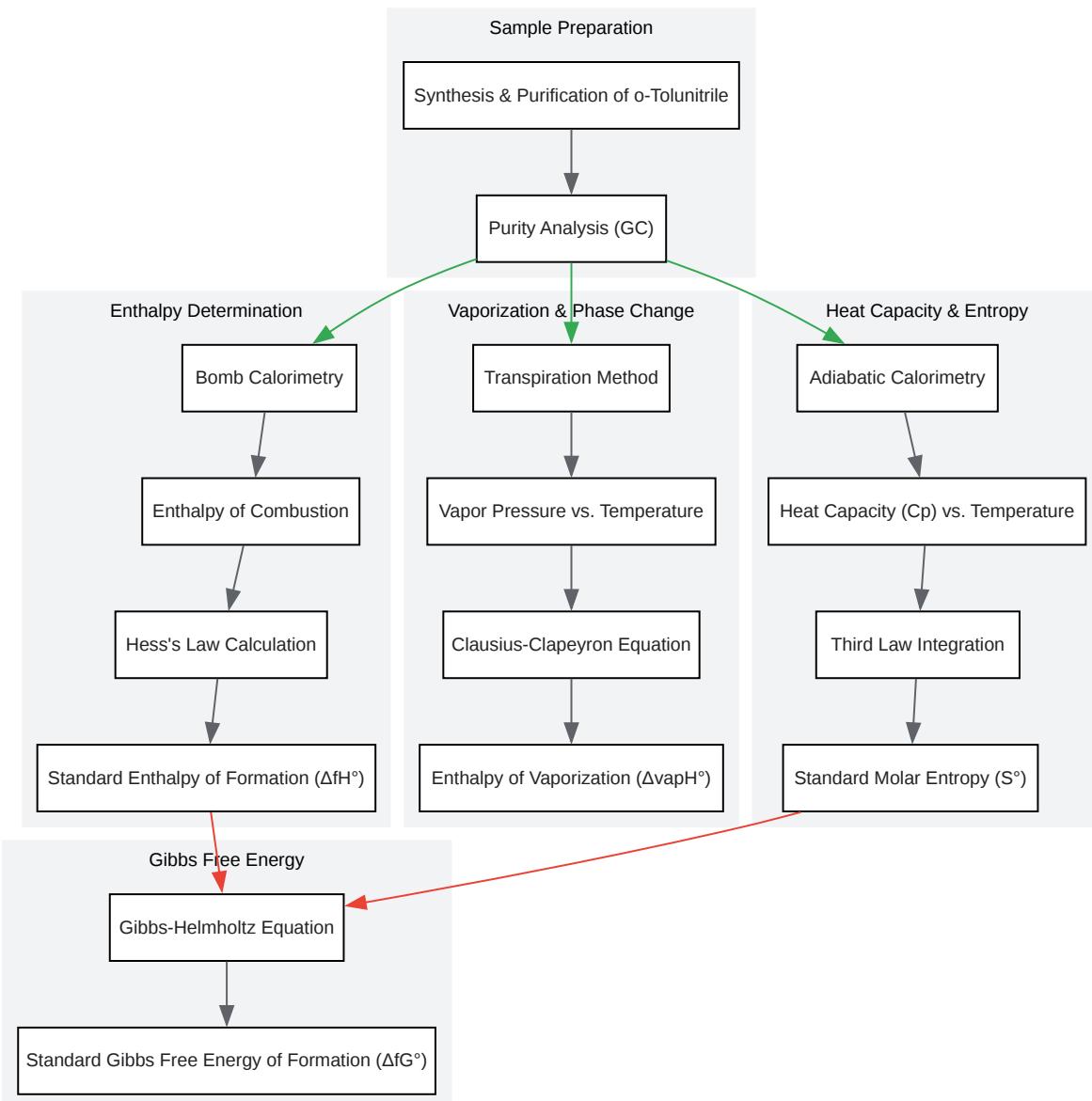
Methodology:

- Sample Preparation: A sample of approximately 0.3 g of **o-Tolunitrile** is encapsulated in a polyethylene bulb. The purity of the sample is verified by gas chromatography.[\[1\]](#)
- Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the combustion of a standard reference sample, such as benzoic acid.[\[1\]](#)
- Combustion: The encapsulated sample is placed in a calorimetric bomb, which is then pressurized with oxygen to approximately 3.04 MPa. The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.[\[1\]](#)
- Analysis: The combustion products are analyzed to ensure complete combustion (e.g., checking for carbon monoxide and unburned carbon).[\[1\]](#)
- Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method for Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpy of vaporization of **o-Tolunitrile** was determined using the transpiration method.[\[1\]](#) This technique involves measuring the mass of a substance transported by a stream of inert

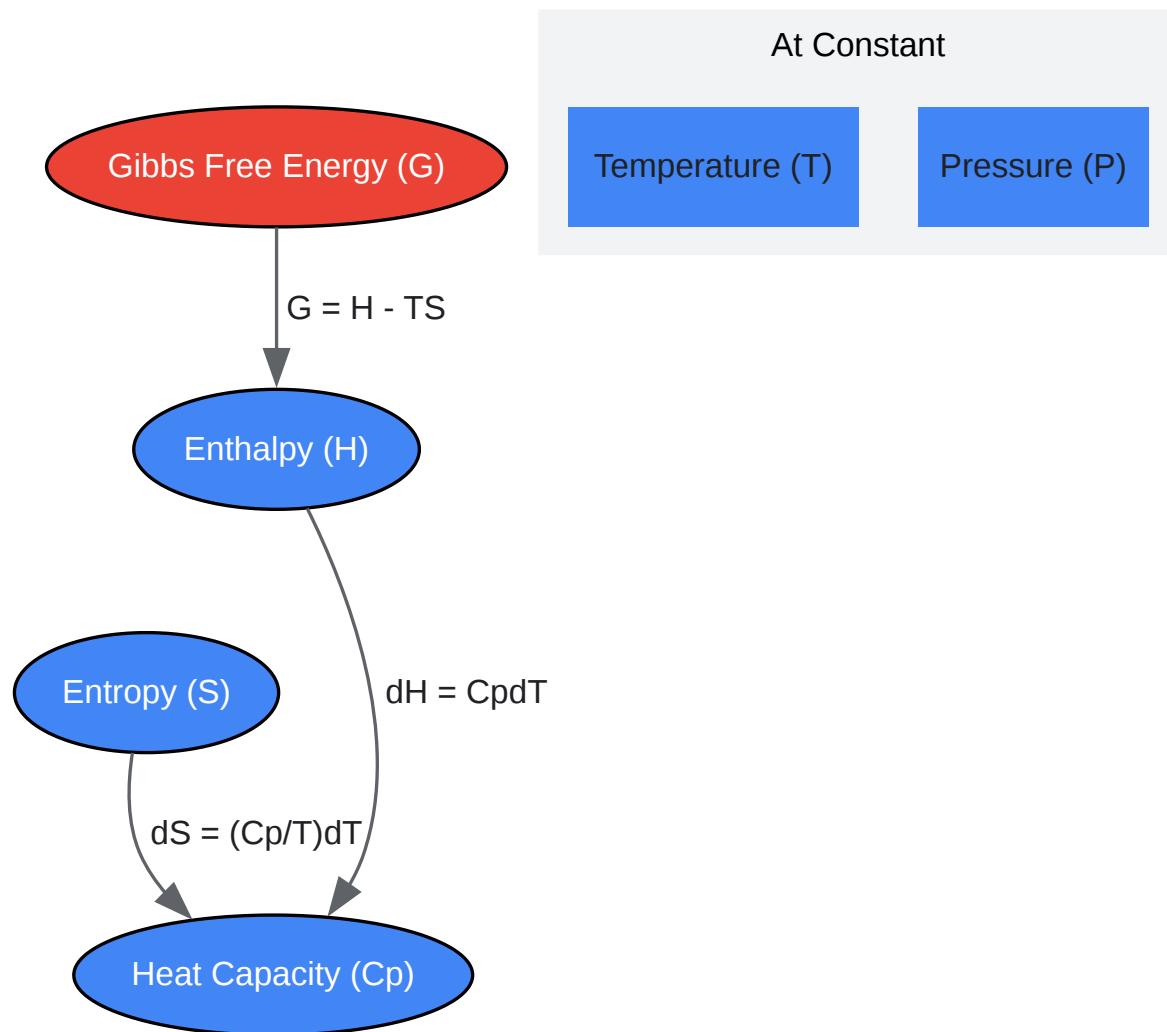
gas at a controlled temperature and pressure.


Methodology:

- Apparatus: A thermostatically controlled saturator containing the liquid **o-Tolunitrile** sample is used. An inert carrier gas (e.g., nitrogen) is passed through the saturator at a known and constant flow rate.
- Saturation: The carrier gas becomes saturated with the vapor of **o-Tolunitrile** as it passes through the liquid.
- Condensation and Measurement: The vapor-saturated gas stream is then passed through a condenser where the **o-Tolunitrile** vapor is trapped and its mass is determined gravimetrically.
- Vapor Pressure Calculation: The partial pressure of the **o-Tolunitrile** vapor is calculated from the mass of the condensed vapor, the volume of the carrier gas, and the ideal gas law.
- Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualizations

Logical Workflow for Thermodynamic Property Determination


The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of a compound like **o-Tolunitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic properties.

Relationship Between Core Thermodynamic Properties

This diagram illustrates the fundamental relationships between the core thermodynamic properties discussed in this guide.

[Click to download full resolution via product page](#)

Caption: Interrelation of key thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzonitrile, 2-methyl- (CAS 529-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzonitrile, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of o-Tolunitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042240#thermodynamic-properties-of-o-tolunitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com